molecular formula C15H19Cl2N3O2S B4575399 N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE

N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4575399
M. Wt: 376.3 g/mol
InChI Key: URKCPFZXUXVOST-UHFFFAOYSA-N
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Description

N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, linked to a benzenesulfonamide moiety

Scientific Research Applications

N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, catalytic or non-catalytic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of a pyrazole ring with a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. Its dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds .

Properties

IUPAC Name

N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-N-methyl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2S/c1-10(2)11-5-7-12(8-6-11)23(21,22)19(3)9-13-14(16)15(17)20(4)18-13/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKCPFZXUXVOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NN(C(=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE

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